2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol
Description
Pyridine Ring System
The pyridine ring adopts a planar hexagonal geometry with bond angles of approximately 120°. The nitrogen atom introduces slight distortion due to its lone pair, resulting in bond lengths of 1.34 Å for C-N and 1.39 Å for adjacent C-C bonds. The methyl group at position 3 projects orthogonally to the ring plane, minimizing steric clash with the bulkier trifluoroethanol group at position 4.
Trifluoroethanol Substituent
The trifluoromethyl group (-CF₃) exhibits a tetrahedral geometry, with C-F bond lengths of 1.33 Å and F-C-F angles of 109.5°. The hydroxyl group forms an intramolecular hydrogen bond with the pyridine nitrogen, stabilizing a gauche conformation between the -CF₃ and hydroxyl groups. Computational models suggest an energy barrier of ~2.1 kcal/mol for rotation about the C1-C(pyridine) bond, favoring a conformation where the hydroxyl group aligns with the pyridine plane.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
¹⁹F NMR (376 MHz, CDCl₃) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- EI-MS (70 eV) :
Comparative Analysis with Pyridine- and Trifluoroethanol-Derivative Analogues
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
UNQMYDNNODSQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol typically involves the reaction of 3-methyl-4-pyridylmagnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of trifluoroacetone or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol or trifluoroethylamine.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The introduction of the trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates. This characteristic is particularly beneficial in developing inhibitors for enzymes involved in critical biological pathways, such as poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant in cancer therapy .
Case Study: Anti-inflammatory and Antimicrobial Properties
Research has indicated that derivatives of 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol exhibit promising anti-inflammatory and antimicrobial activities. For example, one study demonstrated that the compound inhibited the growth of Escherichia coli in a dose-dependent manner, with significant effects observed at concentrations above 50 µM. Similarly, it showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 75 µM.
Biochemical Applications
Biochemical Probes
Due to its ability to interact with biological macromolecules, this compound is being investigated as a biochemical probe. Its lipophilicity allows for effective penetration into biological membranes, facilitating its binding to target sites within cells. This property can be harnessed to modulate various biochemical pathways .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes that play roles in disease progression. For instance, it has been linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition can enhance the efficacy of existing anti-cancer drugs by reducing tumor invasiveness .
Material Science
Development of Specialty Chemicals
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for synthesizing fluorinated polymers and other advanced materials that require specific chemical characteristics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of PARP inhibitors | Enhances metabolic stability and bioavailability |
| Biochemical Probes | Interaction with biological macromolecules | Effective penetration into membranes |
| Enzyme Inhibition | Inhibition of MMPs | Reduces cancer metastasis |
| Material Science | Development of specialty chemicals | Suitable for fluorinated polymers |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Pyridine vs. Phenyl/Naphthyl Substituents : The 3-methylpyridin-4-yl group in the target compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to purely aromatic analogs like the naphthalen-1-yl derivative . The pyridine ring’s electron-deficient nature may also facilitate coordination in metal-catalyzed reactions.
- Nitro vs. Methyl/Methoxy Groups : Nitrophenyl derivatives exhibit stronger electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12 estimated) compared to methylpyridine or methoxyphenyl analogs. The para-nitro isomer (CAS 241127-76-4) shows higher crystallinity, likely due to symmetric substitution .
- Phosphonate Ester Modification: The 3-methoxyphenyl phosphonate derivative (CAS Index Name: Methylphosphonic acid mono[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]ester) demonstrates improved hydrolytic stability, making it suitable for prolonged biological or environmental applications .
Physicochemical Properties
- Solubility : The pyridine-containing compound (UC385) is more water-soluble than naphthyl or nitrophenyl analogs due to its polar heterocyclic ring. Methoxyphenyl and nitrophenyl derivatives exhibit intermediate solubility, influenced by substituent polarity .
- Thermal Stability : Nitrophenyl analogs may decompose at lower temperatures (~225–227°C) due to nitro group instability, as seen in related compounds . Pyridine and phosphonate derivatives likely exhibit higher thermal resilience.
Biological Activity
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol, also known by its CAS number 138624-99-4, is a compound featuring a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective.
The molecular formula of this compound is C₇H₆F₃NO, with a molecular weight of 177.124 g/mol. The structure includes a hydroxyl group (-OH), which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.124 g/mol |
| CAS Number | 138624-99-4 |
| LogP | 1.677 |
| Polar Surface Area (PSA) | 33.12 Ų |
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and receptors. The presence of the trifluoromethyl group can enhance binding affinity and specificity towards biological targets.
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several research studies have focused on the biological implications of trifluoromethyl-containing compounds:
- Study on Antiparasitic Activity : A study published in MDPI highlighted the efficacy of trifluoromethyl compounds against various parasitic infections, noting their potential as therapeutic agents in treating diseases such as cryptosporidiosis .
- Enzyme Inhibition Studies : Research indicated that the incorporation of trifluoromethyl groups in drug design significantly enhances potency against targets such as reverse transcriptase and other key enzymes involved in disease pathology .
Toxicological Profile
Despite the promising biological activities, it is crucial to assess the safety profile of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, iodine-catalyzed Friedel-Crafts benzylation of fluorinated alcohols with aromatic amines (e.g., substituted pyridines) achieves yields of 65–98% under mild conditions (60–80°C, 12–24 hours) . Key steps include:
- Catalyst optimization : Iodine (0.1–0.3 equiv) in dichloromethane or acetonitrile.
- Workup : Neutralization with NaHCO₃ and purification via column chromatography (silica gel, hexane/ethyl acetate).
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| I₂ | CH₂Cl₂ | 60 | 85–98 |
| I₂ | CH₃CN | 80 | 65–75 |
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
